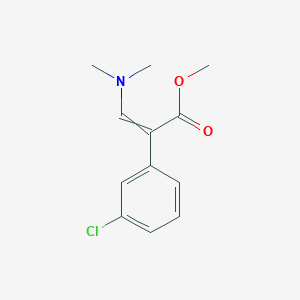

Methyl 2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enoate

Description

Methyl 2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enoate (CAS: 80510-69-6) is an α,β-unsaturated ester featuring a 3-chlorophenyl substituent and a dimethylamino group at the β-position. Its molecular formula is C₁₂H₁₄ClNO₂, with a molecular weight of 239.7 g/mol and a purity ≥95% . The compound was previously marketed by Biosynth but is now discontinued. Structurally, the conjugated enoate system and electron-withdrawing chlorine atom likely influence its reactivity, making it a candidate for nucleophilic additions or cyclization reactions. However, detailed physicochemical data (e.g., melting point, solubility) and biological activity remain unreported in the available literature .

Properties

Molecular Formula |

C12H14ClNO2 |

|---|---|

Molecular Weight |

239.70 g/mol |

IUPAC Name |

methyl 2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enoate |

InChI |

InChI=1S/C12H14ClNO2/c1-14(2)8-11(12(15)16-3)9-5-4-6-10(13)7-9/h4-8H,1-3H3 |

InChI Key |

LVQYIGYXJTTZFX-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C=C(C1=CC(=CC=C1)Cl)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enoate typically involves the reaction of 3-chlorobenzaldehyde with dimethylamine and methyl acrylate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through a condensation mechanism, forming the desired enone product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the enone to an alcohol or alkane.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the specific biological pathway. The presence of the dimethylamino group and the enone moiety allows it to form covalent or non-covalent interactions with target molecules, modulating their activity.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of this compound and Analogues

Comparative Analysis

Halogen Substituent Effects

- Chlorine vs. Bromine: The bromo analog (CAS: 852470-82-7) has a higher molecular weight (284.15 g/mol) due to bromine’s larger atomic radius and mass compared to chlorine. However, the C-Br bond is weaker than C-Cl, which could reduce stability under hydrolytic or thermal conditions .

Functional Group Modifications

- Formamido Derivative (CAS: 400084-89-1) : The addition of a formamido group introduces hydrogen-bonding capacity and increases polarity, which may alter solubility and bioavailability. The molecular weight rises to 282.7 g/mol , and the amide group could render the compound less volatile than the parent ester .

- The trifluoromethyl (CF₃) group enhances metabolic stability and hydrophobicity, a common strategy in medicinal chemistry. This compound is explicitly marketed for drug discovery, suggesting applications in enzyme inhibition or receptor modulation .

Research and Development Considerations

- Data Gaps : Key parameters (e.g., logP, pKa, bioactivity) are missing, necessitating experimental studies to evaluate structure-activity relationships.

Biological Activity

Methyl 2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

- Chemical Formula : CHClNO

- Molecular Weight : 239.70 g/mol

The compound features a chlorophenyl group and a dimethylamino group attached to a propenoate moiety, contributing to its unique reactivity and biological properties.

Biological Activity

This compound has been studied for various biological activities, including:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in studies involving protein-ligand interactions. Its structure allows it to effectively bind to specific enzymes, modulating their activity.

- Anticancer Properties : Research indicates that this compound may exhibit anticancer effects. For instance, it has been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis .

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although further investigation is needed to confirm its efficacy against specific pathogens.

The mechanism of action involves the interaction of the compound with molecular targets such as enzymes or receptors. The chlorophenyl and dimethylamino groups enhance its binding affinity, allowing it to modulate the activity of these targets effectively.

- Enzyme Interaction : The compound may act as a competitive inhibitor, binding to the active site of enzymes and preventing substrate access.

- Cell Signaling Pathways : It may influence various signaling pathways involved in cell growth and apoptosis, contributing to its anticancer effects.

Case Studies

- Anticancer Activity :

- Enzyme Inhibition Studies :

Data Table

| Biological Activity | IC50/EC50 Values (µM) | Target/Assay Type |

|---|---|---|

| Protease Inhibition | 10 - 50 | Various cancer-associated proteases |

| Anticancer Activity (MCF-7) | 5 | Breast cancer cell line |

| Antimicrobial Activity | Pending | Various bacterial strains |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.